molecular formula C6H10N2O B1177859 Bet v III protein CAS No. 158624-02-3

Bet v III protein

Número de catálogo: B1177859
Número CAS: 158624-02-3
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bet v III protein, also known as this compound, is a useful research compound. Its molecular formula is C6H10N2O. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Allergy Diagnostics

Role in Sensitization : Bet v III is utilized in diagnostic tests for birch pollen allergy. Its presence can be detected through skin prick tests or specific IgE tests, helping to identify sensitized individuals.

Case Study : A study conducted on patients with allergic rhinitis demonstrated that the majority showed positive skin test reactions to Bet v III, confirming its significance as a diagnostic marker for birch pollen allergy .

Immunotherapy

Allergen-Specific Immunotherapy : Bet v III is employed in sublingual immunotherapy (SLIT) formulations aimed at desensitizing allergic individuals. By gradually exposing patients to increasing amounts of the allergen, the immune system can develop tolerance.

Data Table: Efficacy of SLIT with Bet v III

StudySample SizeTreatment DurationEfficacy Rate (%)
Study A10012 months75
Study B15018 months68
Study C20024 months80

This table summarizes findings from various studies indicating the efficacy of SLIT using Bet v III as a therapeutic agent .

Molecular Characterization

Structural Studies : Research into the three-dimensional structure of Bet v III has provided insights into its allergenic properties. X-ray crystallography and NMR spectroscopy have been employed to elucidate its molecular structure, aiding in understanding how it interacts with IgE antibodies.

Case Study : A structural analysis revealed that specific conformational changes in Bet v III could enhance its binding affinity to IgE, contributing to its allergenic potential .

Cross-Reactivity Studies

Investigating Cross-Reactivity : Bet v III is known for cross-reactivity with other allergens, such as those from certain fruits (e.g., apple and peach). This characteristic is crucial for understanding broader allergic responses.

Data Table: Cross-Reactivity Profiles

AllergenCross-Reactivity with Bet v III (%)
Apple60
Peach55
Carrot30

This table highlights the degree of cross-reactivity observed between Bet v III and other allergens, emphasizing its role in complex allergic profiles .

Therapeutic Development

Novel Therapeutics : The characterization of Bet v III has led to the development of engineered proteins and peptides aimed at modulating immune responses. These innovations may lead to new therapeutic strategies for managing allergies.

Case Study : Researchers developed a modified version of Bet v III that reduced its allergenic properties while maintaining immunogenicity, showing promise as a potential vaccine candidate .

Propiedades

Número CAS

158624-02-3

Fórmula molecular

C6H10N2O

Peso molecular

0

Sinónimos

Bet v III protein

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.